Chrysanthemic acid, isopropyl ester
CAS No.: 5458-64-0
Cat. No.: VC18431994
Molecular Formula: C13H22O2
Molecular Weight: 210.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5458-64-0 |
|---|---|
| Molecular Formula | C13H22O2 |
| Molecular Weight | 210.31 g/mol |
| IUPAC Name | propan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C13H22O2/c1-8(2)7-10-11(13(10,5)6)12(14)15-9(3)4/h7,9-11H,1-6H3 |
| Standard InChI Key | KTDHAAMLKPAGNH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1C(C1(C)C)C=C(C)C |
Introduction
Structural and Chemical Properties
Chrysanthemic acid, isopropyl ester belongs to the cyclopropanecarboxylate ester family, characterized by a bicyclic structure comprising a cyclopropane ring fused to a carboxylate group. The esterification of chrysanthemic acid with isopropanol introduces steric and electronic modifications that enhance its volatility and bioavailability compared to its carboxylic acid precursor. The compound’s stereochemistry—particularly the trans configuration of the cyclopropane ring—plays a pivotal role in its insecticidal activity, as evidenced by the enantioselective synthesis methods detailed in recent patents .
Table 1: Key Physicochemical Properties of Chrysanthemic Acid, Isopropyl Ester
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.31 g/mol | |
| CAS Registry Number | 5458-64-0 | |
| Stereochemical Preference | trans-1R,3R configuration |
Synthesis Methodologies
Chemical Synthesis
The conventional synthesis of chrysanthemic acid esters involves a two-step process: (1) conversion of chrysanthemic acid to its acyl chloride derivative (chrysanthemoyl chloride) using thionyl chloride or phosphorus pentachloride, followed by (2) nucleophilic acyl substitution with isopropanol under controlled conditions. This method yields the isopropyl ester with moderate efficiency but often requires purification steps to remove unreacted starting materials and byproducts.
Biocatalytic Resolution
Recent advancements leverage enzymatic hydrolysis to achieve high enantiomeric excess (ee) in chrysanthemic acid derivatives. For instance, the patent CN108486170A describes the use of engineered esterases (e.g., EYR045 from Arthrobacter globiformis) to selectively hydrolyze racemic dichlor chrysanthemic acid esters. By optimizing reaction conditions—such as buffer composition (1% ammonium hydroxide) and temperature (40°C)—the method achieves >99% ee for the d-trans isomer, a critical requirement for pyrethroid efficacy .
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | ee (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Chemical Esterification | 65–75 | 85–90 | 6–8 hours | Scalability |
| Enzymatic Hydrolysis | 70–74 | >99 | 48 hours | Stereoselectivity |
Biological Activity and Mechanism
Chrysanthemic acid esters exert their insecticidal effects by modulating voltage-gated sodium channels in insect neurons, leading to prolonged depolarization, paralysis, and death . The isopropyl ester’s lipophilicity enhances its penetration through the insect cuticle, while its ester bond provides controlled hydrolysis in vivo, prolonging activity. Comparative studies with pyrethrin I (a natural pyrethroid) reveal that synthetic esters like chrysanthemic acid, isopropyl ester exhibit greater stability under UV light and oxidative conditions, making them suitable for outdoor applications .
Applications in Pest Management
Agricultural Use
Pyrethroids account for approximately 25% of global insecticide sales, with chrysanthemic acid derivatives playing a central role in controlling Lepidoptera, Diptera, and Coleoptera pests. The isopropyl ester’s formulation into emulsifiable concentrates and ultra-low-volume sprays ensures efficient field delivery, particularly in cotton, maize, and rice cultivation.
Public Health
In malaria-endemic regions, chrysanthemic acid esters are incorporated into long-lasting insecticidal nets (LLINs) and indoor residual sprays (IRS) to target Anopheles mosquitoes. Their low acute toxicity to humans (LD₅₀ >5,000 mg/kg in rats) aligns with WHO safety guidelines for vector control agents.
Environmental and Ecotoxicological Considerations
Despite their benefits, chrysanthemic acid esters pose ecological risks due to their persistence in aquatic ecosystems. Studies detect pyrethroid residues in 30–40% of surface water samples from agricultural regions, with LC₅₀ values for Daphnia magna as low as 0.1 µg/L. Mitigation strategies include the development of biodegradable analogs and integrated pest management (IPM) protocols to reduce application frequency.
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